molecular formula C18H22ClNO5S B12622369 C18H22ClNO5S

C18H22ClNO5S

Katalognummer: B12622369
Molekulargewicht: 399.9 g/mol
InChI-Schlüssel: QIRXQZKRLNYWBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-5-methanesulfonylphenyl isocyanate with a suitable alcohol to form the carbamate ester. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

[(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

[(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of [(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to [(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate include other carbamate esters and sulfonyl-containing compounds. Examples include:

Uniqueness

The uniqueness of [(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C18H22ClNO5S

Molekulargewicht

399.9 g/mol

IUPAC-Name

1-(4-chlorophenoxy)-3-[(1,1-dioxothiolan-3-yl)-(furan-2-ylmethyl)amino]propan-2-ol

InChI

InChI=1S/C18H22ClNO5S/c19-14-3-5-17(6-4-14)25-12-16(21)10-20(11-18-2-1-8-24-18)15-7-9-26(22,23)13-15/h1-6,8,15-16,21H,7,9-13H2

InChI-Schlüssel

QIRXQZKRLNYWBK-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)CC(COC3=CC=C(C=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.